ETHYL (2Z)-2-({2-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolopyrimidine core, substituted with dichlorobenzyl, fluorophenyl, and other functional groups.
Preparation Methods
The synthesis of ETHYL (2Z)-2-({2-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the dichlorobenzyl group: This step involves the reaction of the thiazolopyrimidine core with a dichlorobenzyl halide in the presence of a base.
Addition of the fluorophenyl group: This can be done through a substitution reaction using a fluorophenyl reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl 2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Due to its potential biological activities, it can be explored for therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-({2-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidine derivatives: These compounds share the thiazolopyrimidine core and may have different substituents, leading to variations in their chemical and biological properties.
Benzylidene derivatives: Compounds with benzylidene groups can exhibit similar reactivity and biological activities, but the presence of different substituents can affect their overall properties.
Fluorophenyl derivatives: These compounds contain fluorophenyl groups, which can influence their chemical stability and biological activities.
The uniqueness of ETHYL (2Z)-2-({2-[(3,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of functional groups, which can result in distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C30H23Cl2FN2O4S |
---|---|
Molecular Weight |
597.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H23Cl2FN2O4S/c1-3-38-29(37)26-17(2)34-30-35(27(26)19-9-11-21(33)12-10-19)28(36)25(40-30)15-20-6-4-5-7-24(20)39-16-18-8-13-22(31)23(32)14-18/h4-15,27H,3,16H2,1-2H3/b25-15- |
InChI Key |
HSWLCWLGWMDFQE-MYYYXRDXSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=CC=C4OCC5=CC(=C(C=C5)Cl)Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=CC=C4OCC5=CC(=C(C=C5)Cl)Cl)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=CC=C4OCC5=CC(=C(C=C5)Cl)Cl)S2)C |
Origin of Product |
United States |
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